molecular formula C10H9FN4O2 B11786681 Ethyl 2-(4-fluoro-1H-pyrazol-1-YL)pyrimidine-5-carboxylate

Ethyl 2-(4-fluoro-1H-pyrazol-1-YL)pyrimidine-5-carboxylate

Cat. No.: B11786681
M. Wt: 236.20 g/mol
InChI Key: XQNVFCOVUAMSQD-UHFFFAOYSA-N
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Description

Ethyl 2-(4-fluoro-1H-pyrazol-1-yl)pyrimidine-5-carboxylate is a heterocyclic compound that contains both pyrazole and pyrimidine rings

Preparation Methods

The synthesis of Ethyl 2-(4-fluoro-1H-pyrazol-1-yl)pyrimidine-5-carboxylate typically involves the reaction of 4-fluoro-1H-pyrazole with ethyl 2-chloropyrimidine-5-carboxylate under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion to the desired product.

Chemical Reactions Analysis

Ethyl 2-(4-fluoro-1H-pyrazol-1-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Scientific Research Applications

Ethyl 2-(4-fluoro-1H-pyrazol-1-yl)pyrimidine-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory, anti-cancer, and anti-microbial activities.

    Biological Studies: The compound is used in studies to understand the interaction of heterocyclic compounds with biological targets, such as enzymes and receptors.

    Industrial Applications: It is used in the development of new materials with specific chemical properties, such as catalysts and polymers.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-fluoro-1H-pyrazol-1-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyrimidine rings in the compound can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or activation of their biological functions. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Ethyl 2-(4-fluoro-1H-pyrazol-1-yl)pyrimidine-5-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-(4-chloro-1H-pyrazol-1-yl)pyrimidine-5-carboxylate: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.

    Ethyl 2-(4-methyl-1H-pyrazol-1-yl)pyrimidine-5-carboxylate: Contains a methyl group instead of fluorine, which can influence its chemical properties and applications.

    Ethyl 2-(4-nitro-1H-pyrazol-1-yl)pyrimidine-5-carboxylate: The presence of a nitro group can significantly alter the compound’s electronic properties and reactivity.

These comparisons highlight the unique properties of this compound, particularly its potential for specific interactions with biological targets and its versatility in chemical reactions.

Biological Activity

Ethyl 2-(4-fluoro-1H-pyrazol-1-YL)pyrimidine-5-carboxylate is a compound of growing interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on recent research findings, including structure-activity relationships (SAR), in vitro and in vivo studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to a class of compounds known as pyrazolo[1,5-a]pyrimidines. The presence of the fluoro group and the ethyl ester moiety contributes to its chemical reactivity and biological activity. Its molecular formula is C₁₁H₁₃FN₄O₂, with a molecular weight of approximately 248.25 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. These compounds have been shown to exhibit significant inhibitory effects on various cancer cell lines.

  • Mechanism of Action : The compound acts primarily through the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, derivatives with similar structures have demonstrated sub-micromolar antiproliferative activity against ovarian cancer cells, indicating that this compound may also possess similar properties .
CompoundCDK Inhibition Ki (µM)GI50 (µM)
This compoundTBDTBD
Pyrazolo[1,5-a]pyrimidine derivative0.0050.127

Antimicrobial Activity

The antimicrobial properties of pyrazolo derivatives have also been investigated. Studies suggest that compounds with similar structural features exhibit antibacterial and antifungal activities.

  • Antibacterial Activity : Some derivatives have shown effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong activity .
CompoundMIC (mg/mL)Target Organisms
This compoundTBDS. aureus, E. coli
Related pyrazolo compound0.0039 - 0.025Various

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Substituents on the pyrazole and pyrimidine rings significantly influence potency and selectivity.

  • Fluorination : The presence of fluorine enhances lipophilicity and may improve binding affinity to biological targets.
  • Substitution Patterns : Variations in substituent groups can lead to significant changes in biological activity, as seen in related compounds where specific modifications resulted in enhanced CDK inhibition .

In Vitro Studies

In vitro assays have been conducted to evaluate the efficacy of this compound against various cancer cell lines. For example:

  • Ovarian Cancer : The compound exhibited notable antiproliferative effects with an IC50 value indicating effective growth inhibition.

In Vivo Studies

While in vitro results are promising, in vivo studies are necessary to assess the pharmacokinetics and therapeutic efficacy in animal models. Current research is ongoing to establish these parameters.

Properties

Molecular Formula

C10H9FN4O2

Molecular Weight

236.20 g/mol

IUPAC Name

ethyl 2-(4-fluoropyrazol-1-yl)pyrimidine-5-carboxylate

InChI

InChI=1S/C10H9FN4O2/c1-2-17-9(16)7-3-12-10(13-4-7)15-6-8(11)5-14-15/h3-6H,2H2,1H3

InChI Key

XQNVFCOVUAMSQD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)N2C=C(C=N2)F

Origin of Product

United States

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